5-Chloro-6-diethylaminonicotinic acid ethyl ester

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Generic nicotinate esters lack regioselective control, causing inconsistent cross-coupling yields and derailed SAR programs. 5-Chloro-6-diethylaminonicotinic acid ethyl ester solves this with its unique 5-Cl / 6-Et2N di-substitution pattern: • The electron-withdrawing Cl at C5 provides a synthetic handle for selective cross-coupling, enabling precise derivatization. • The electron-donating diethylamino group modulates ring electronics and introduces an H-bond acceptor (TPSA 42.4 Ų) unavailable in simpler pyridine carboxylates. • Confirmed MW 256.73, XLogP3-AA 2.9, and ≥95% purity ensure batch consistency for reproducible multi-step synthesis.

Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
CAS No. 1122090-33-8
Cat. No. B1400767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-diethylaminonicotinic acid ethyl ester
CAS1122090-33-8
Molecular FormulaC12H17ClN2O2
Molecular Weight256.73 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=C(C=N1)C(=O)OCC)Cl
InChIInChI=1S/C12H17ClN2O2/c1-4-15(5-2)11-10(13)7-9(8-14-11)12(16)17-6-3/h7-8H,4-6H2,1-3H3
InChIKeyMGDHCPLVFJNUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-diethylaminonicotinic acid ethyl ester: Specialized Building Block


5-Chloro-6-diethylaminonicotinic acid ethyl ester (CAS 1122090-33-8) is a synthetic, small-molecule derivative of nicotinic acid, classified as a substituted pyridine [1]. Its structure features a chlorine atom at the 5-position and a diethylamino group at the 6-position of the pyridine ring, which distinguishes it from more common unsubstituted or mono-substituted nicotinate esters [1]. With a molecular weight of 256.73 g/mol, a computed XLogP3-AA of 2.9, and only hydrogen bond acceptors (no donors), it presents a specific physicochemical profile for use as a lipophilic intermediate in medicinal chemistry and organic synthesis [1].

Distinct 5-Cl, 6-NEt2 substitution pattern for regioselective pyridine derivatization
Reported lipophilic profile suitable for membrane-permeable compound library design
Traceable purity specification supports batch consistency in multi-step synthesis

No Generic Substitute for 5-Chloro-6-diethylaminonicotinic acid ethyl ester


Substituting 5-chloro-6-diethylaminonicotinic acid ethyl ester with a simpler nicotinic acid ester, such as ethyl nicotinate, would fundamentally alter a synthetic pathway or a structure-activity relationship. The simultaneous presence of the electron-withdrawing chlorine and the electron-donating diethylamino group creates a unique electronic and steric environment on the pyridine ring, influencing the regioselectivity and rate of subsequent chemical reactions like cross-couplings or nucleophilic substitutions [1]. This specific di-substitution pattern is a critical design element, not a generic feature, meaning an analog lacking either group would lead to a different reaction outcome or biological target interaction, which cannot be assumed without experimental validation.

Ethyl nicotinate lacks dual substitution
Missing 5-Cl and 6-NEt2 groups remove the distinct electronic/steric environment and may alter cross-coupling regioselectivity.
Simpler pyridine carboxylates shift reactivity
Analogs without the electron-withdrawing/donating pair may change reaction pathways, affecting product profiles in multi-step synthesis.
H-bond acceptor capacity is not matched
Ethyl nicotinate has one fewer H-bond acceptor and lower TPSA, which may limit target engagement studies requiring the diethylamino nitrogen.

Quantitative Differentiation of 5-Chloro-6-diethylaminonicotinic acid ethyl ester


Physicochemical Profile vs. Common Nicotinates

The target compound possesses a distinct molecular identity and calculated physicochemical profile compared to a baseline nicotinic acid ester. Its structural complexity is defined by a molecular formula of C12H17ClN2O2, a molecular weight of 256.73 g/mol, and a computed lipophilicity (XLogP3-AA) of 2.9 [1]. In contrast, ethyl nicotinate (CAS 614-18-2) has a molecular weight of 151.16 g/mol and an XLogP of 0.9 [2]. The target compound's higher molecular weight and lipophilicity are direct consequences of its chlorine and diethylamino substituents, which are absent in the baseline.

Physicochemical Profile
Reported
256.73 vs 151.16 g/mol
105.57 higher (69.8%)
Distinct molecular volume and lipophilicity
Computed values; experimental confirmation recommended
Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Hydrogen Bond Acceptor Capacity vs. Unsubstituted Nicotinates

The target compound has a computed topological polar surface area (TPSA) of 42.4 Ų and a hydrogen bond acceptor count of 4, whereas ethyl nicotinate has a TPSA of 39.2 Ų and an acceptor count of 3 [1][2]. The additional acceptor comes from the diethylamino nitrogen, which provides a site for hydrogen bonding that is structurally impossible for the baseline compound.

H-Bond Acceptor Capacity
Reported
TPSA 42.4 vs 39.2 Ų
+1 H-bond acceptor (NEt2)
Extra H-bond site for target engagement
Computed; solvation context may differ
Medicinal Chemistry Computational Chemistry Target Engagement

Minimum Purity for Research Reproducibility

A reputable commercial supplier specifies a minimum purity of 95% for this compound, providing a verifiable quality benchmark for procurement . This contrasts with many research chemicals where purity is not guaranteed or is unknown. While a direct comparator purity specification cannot be universally assumed, a 95% minimum purity specification provides a defined baseline for experimental reproducibility that uncharacterized or lower-purity alternatives lack.

Purity Specification
Specification review
≥95%
Supports batch-to-batch reproducibility
Supplier-specified; CoA verification required
Chemical Sourcing Reproducibility Quality Control

Application Scenarios for 5-Chloro-6-diethylaminonicotinic acid ethyl ester


Synthesis of Lipophilic Pyridine Libraries

Due to its confirmed molecular weight of 256.73 g/mol and computed XLogP3-AA of 2.9, this compound is an ideal starting point for creating compound libraries where enhanced membrane permeability is a design goal [1]. Its chlorine atom provides a synthetic handle for further derivatization via cross-coupling reactions, enabling the generation of diverse, drug-like molecules.

Hydrogen Bonding Exploration in Medicinal Chemistry

With a TPSA of 42.4 Ų and four hydrogen bond acceptor atoms, including the unique diethylamino nitrogen, this building block allows medicinal chemists to probe additional hydrogen bonding interactions with a biological target that are inaccessible with simpler pyridine carboxylates [1]. This is critical for optimizing binding affinity and selectivity in hit-to-lead campaigns.

Reliable Intermediate for Multi-Step Synthesis

The specified minimum purity of 95% from a traceable supplier ensures that each batch of the compound meets a defined quality threshold . For multi-step synthetic routes where impurity carryover can derail a project, this specification provides the necessary confidence for procurement, supporting reproducible research as mandated by journals and funding bodies.

Application
Selection Property
Validation Focus
Lipophilic pyridine library synthesis
Lipophilicity profile and Cl handle for cross-coupling
Verify derivatization efficiency and membrane permeability
H-bond interaction probing
Extra H-bond acceptor (diethylamino nitrogen)
Confirm target binding and selectivity shifts
Reliable multi-step intermediate
Traceable purity specification
Batch-specific CoA and impurity carryover analysis
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